Cas no 873790-39-7 (4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione)

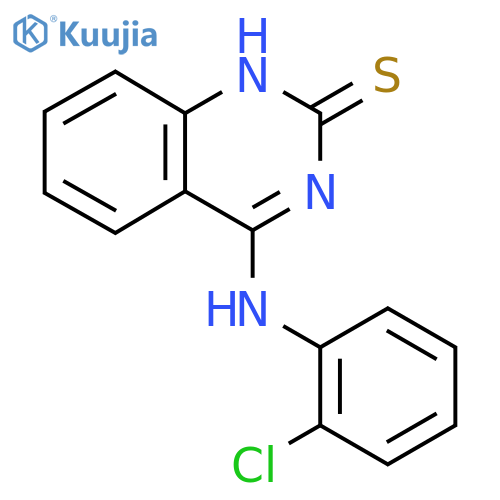

873790-39-7 structure

商品名:4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione

CAS番号:873790-39-7

MF:C14H10ClN3S

メガワット:287.767300128937

MDL:MFCD26143649

CID:5686644

PubChem ID:7131749

4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione 化学的及び物理的性質

名前と識別子

-

- 4-((2-Chlorophenyl)amino)quinazoline-2-thiol

- Z126674100

- AKOS033211460

- 873790-39-7

- 4-[(2-chlorophenyl)amino]-2,3-dihydroquinazoline-2-thione

- EN300-21833

- 4-(2-chloroanilino)-1H-quinazoline-2-thione

- 4-[(2-chlorophenyl)amino]quinazoline-2-thiol

- 4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione

-

- MDL: MFCD26143649

- インチ: 1S/C14H10ClN3S/c15-10-6-2-4-8-12(10)16-13-9-5-1-3-7-11(9)17-14(19)18-13/h1-8H,(H2,16,17,18,19)

- InChIKey: NEFNIHJHCCFDRE-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=CC=1NC1C2C=CC=CC=2NC(N=1)=S

計算された属性

- せいみつぶんしりょう: 287.0283962g/mol

- どういたいしつりょう: 287.0283962g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 385

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 68.5Ų

4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21833-0.1g |

4-[(2-chlorophenyl)amino]-1,2-dihydroquinazoline-2-thione |

873790-39-7 | 95% | 0.1g |

$66.0 | 2023-09-16 | |

| 1PlusChem | 1P027OCX-50mg |

4-[(2-chlorophenyl)amino]-1,2-dihydroquinazoline-2-thione |

873790-39-7 | 95% | 50mg |

$111.00 | 2024-04-20 | |

| Enamine | EN300-21833-0.5g |

4-[(2-chlorophenyl)amino]-1,2-dihydroquinazoline-2-thione |

873790-39-7 | 95% | 0.5g |

$175.0 | 2023-09-16 | |

| 1PlusChem | 1P027OCX-500mg |

4-[(2-chlorophenyl)amino]-1,2-dihydroquinazoline-2-thione |

873790-39-7 | 95% | 500mg |

$270.00 | 2024-04-20 | |

| Enamine | EN300-21833-2.5g |

4-[(2-chlorophenyl)amino]-1,2-dihydroquinazoline-2-thione |

873790-39-7 | 95% | 2.5g |

$503.0 | 2023-09-16 | |

| Enamine | EN300-21833-5g |

4-[(2-chlorophenyl)amino]-1,2-dihydroquinazoline-2-thione |

873790-39-7 | 95% | 5g |

$743.0 | 2023-09-16 | |

| Enamine | EN300-21833-1g |

4-[(2-chlorophenyl)amino]-1,2-dihydroquinazoline-2-thione |

873790-39-7 | 95% | 1g |

$256.0 | 2023-09-16 | |

| Enamine | EN300-21833-10g |

4-[(2-chlorophenyl)amino]-1,2-dihydroquinazoline-2-thione |

873790-39-7 | 95% | 10g |

$1101.0 | 2023-09-16 | |

| Enamine | EN300-21833-0.05g |

4-[(2-chlorophenyl)amino]-1,2-dihydroquinazoline-2-thione |

873790-39-7 | 95% | 0.05g |

$42.0 | 2023-09-16 | |

| 1PlusChem | 1P027OCX-5g |

4-[(2-chlorophenyl)amino]-1,2-dihydroquinazoline-2-thione |

873790-39-7 | 95% | 5g |

$981.00 | 2024-04-20 |

4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

873790-39-7 (4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione) 関連製品

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量